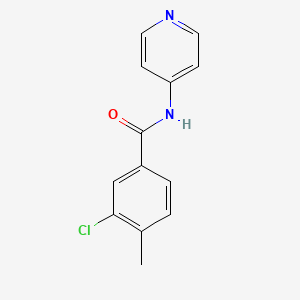
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol, also known as PCP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in a wide range of cellular processes.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been used to investigate the mechanism of PKC activation and inhibition, as well as its involvement in signal transduction pathways. 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has also been used to study the role of PKC in cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a crucial role in a wide range of cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol binds to the catalytic domain of PKC and prevents its activation by blocking the access of substrates to the active site.
Biochemical and Physiological Effects:
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has also been shown to have anti-inflammatory and anti-angiogenic effects. Additionally, 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. Additionally, 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments. Additionally, the mechanism of PKC inhibition by 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol is not fully understood, which can make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol. One direction is to investigate the potential of 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol as a therapeutic agent for cancer, cardiovascular diseases, and neurological disorders. Another direction is to explore the mechanism of PKC inhibition by 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol in more detail, which could lead to the development of more potent and specific PKC inhibitors. Additionally, further research is needed to investigate the potential side effects of 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol and to optimize its use in lab experiments.
Synthesemethoden
The synthesis of 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine-1-carbodithioic acid. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or zinc dust. The product is then purified by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-9-7-8(3-4-10(9)14)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOCQAZIZXZKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)
![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)
![4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide](/img/structure/B5768947.png)



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)
![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)
![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)




![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)